Cas no 97165-77-0 (3,5-Dibromobenzonitrile)

3,5-Dibromobenzonitrile structure
3,5-Dibromobenzonitrile structure
商品名:3,5-Dibromobenzonitrile
CAS番号:97165-77-0
MF:C7H3Br2N
メガワット:260.913419961929
MDL:MFCD00178770
CID:803738
PubChem ID:2797690

3,5-Dibromobenzonitrile 化学的及び物理的性質

名前と識別子

    • 3,5-Dibromobenzonitrile
    • Benzonitrile,3,5-dibromo-
    • Benzonitrile, 3,5-dibromo-
    • 3,5-dibromobenzenecarbonitrile
    • PubChem3862
    • Maybridge1_007794
    • 3,5-dibromo-benzonitrile
    • KSC493G8P
    • HMS563K06
    • QUJGDNCWTBTBQD-UHFFFAOYSA-N
    • WT1562
    • SBB055510
    • RW3563
    • TD1139
    • OR29247
    • FCH1322250
    • AS02391
    • BC002644
    • AX8023288
    • T
    • 3,5-Dibromobenzonitrile (ACI)
    • CS-W021811
    • EN300-221297
    • MFCD00178770
    • SY032188
    • DTXCID50334968
    • AKOS005259306
    • PS-7363
    • 97165-77-0
    • SCHEMBL200313
    • AC-28542
    • Z1269138219
    • D5049
    • DB-017581
    • DTXSID80383944
    • MDL: MFCD00178770
    • インチ: 1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
    • InChIKey: QUJGDNCWTBTBQD-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=C(Br)C=C(Br)C=1

計算された属性

  • せいみつぶんしりょう: 260.86117g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 258.86322g/mol
  • 単一同位体質量: 258.86322g/mol
  • 水素結合トポロジー分子極性表面積: 23.8Ų
  • 重原子数: 10
  • 複雑さ: 150
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 2.06
  • ゆうかいてん: 98.0 to 102.0 deg-C
  • ふってん: 261.2±20.0 °C at 760 mmHg
  • フラッシュポイント: 111.8±21.8 °C
  • 屈折率: 1.662
  • PSA: 23.79000
  • LogP: 3.08328

3,5-Dibromobenzonitrile セキュリティ情報

3,5-Dibromobenzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3,5-Dibromobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1050459-100g
Benzonitrile, 3,5-dibromo-
97165-77-0 98%
100g
$190 2024-06-06
abcr
AB145455-25 g
3,5-Dibromobenzonitrile; 95%
97165-77-0
25g
€152.60 2022-06-12
Enamine
EN300-221297-0.5g
3,5-dibromobenzonitrile
97165-77-0 95%
0.5g
$19.0 2023-09-16
Apollo Scientific
OR29247-25g
3,5-Dibromobenzonitrile
97165-77-0
25g
£55.00 2025-02-19
TRC
D426018-1g
3,5-Dibromobenzonitrile
97165-77-0
1g
$ 60.00 2022-06-05
BAI LING WEI Technology Co., Ltd.
115558-25G
3,5-Dibromobenzonitrile, 98%
97165-77-0 98%
25G
¥ 1359 2022-04-26
Fluorochem
024164-5g
3,5-Dibromobenzonitrile
97165-77-0 97%
5g
£14.00 2022-02-28
abcr
AB145455-100 g
3,5-Dibromobenzonitrile; 95%
97165-77-0
100g
€389.60 2022-06-12
Enamine
EN300-221297-0.25g
3,5-dibromobenzonitrile
97165-77-0 95%
0.25g
$19.0 2023-09-16
Enamine
EN300-221297-10.0g
3,5-dibromobenzonitrile
97165-77-0 95%
10g
$33.0 2023-05-03

3,5-Dibromobenzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Imidazolium chloride ,  Hydroxyamine hydrochloride Solvents: Sulfolane ;  4 h, 120 °C
リファレンス
Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes
Wang, Yin; Wang, Xuetong; Li, Yanwu; Zhang, Xiuyu; Li, Lingli; et al, Current Organic Synthesis, 2022, 19(8), 923-929

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Ruthenium (manganese oxide nanorod-supported) Solvents: 2-Methyl-2-butanol ,  Water ;  5.5 h, 0.5 MPa, 100 °C
リファレンス
Atomically Dispersed Ru on Manganese Oxide Catalyst Boosts Oxidative Cyanation
Wang, Hai; Xu, Dongyang; Guan, Erjia ; Wang, Liang ; Zhang, Jian; et al, ACS Catalysis, 2020, 10(11), 6299-6308

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Cobalt oxide (Co3O4) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: 2-Methyl-2-butanol ,  Water ;  24 h, 5 bar, 130 °C
リファレンス
Green synthesis of nitriles using non-noble metal oxides-based nanocatalysts
Jagadeesh, Rajenahally V.; Junge, Henrik; Beller, Matthias, Nature Communications, 2014, 5,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide ,  Hydrogen bromide
リファレンス
Halogenation of benzene derivatives with electron-acceptor substituents under conditions generating electrophilic chlorine and bromine
Sadiqov, O. A., Kimya Problemlari, 2009, (4), 676-679

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Boron nitride (sulfonated) Solvents: Water ;  8 h, 80 °C
リファレンス
Method for synthesis of nitriles by ammoxidation of aromatic alcohols using metal-free sulfonated boron nitride as catalyst
, India, , ,

3,5-Dibromobenzonitrile Raw materials

3,5-Dibromobenzonitrile Preparation Products

3,5-Dibromobenzonitrileに関する追加情報

Recent Advances in the Study of 3,5-Dibromobenzonitrile (CAS: 97165-77-0) in Chemical Biology and Pharmaceutical Research

3,5-Dibromobenzonitrile (CAS: 97165-77-0) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its bromine substituents and nitrile functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, material science, and agrochemical development, highlighting its importance in modern chemical research.

One of the most notable advancements in the study of 3,5-Dibromobenzonitrile is its role as a building block for the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability to modulate their activity with high specificity is a major focus of current research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,5-Dibromobenzonitrile exhibit potent inhibitory effects against a subset of tyrosine kinases, suggesting their potential as lead compounds for anticancer drug development. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives.

In addition to its pharmaceutical applications, 3,5-Dibromobenzonitrile has also been investigated for its utility in material science. Researchers have employed this compound as a precursor for the synthesis of organic semiconductors and liquid crystals. A recent publication in Advanced Materials (2024) reported the successful incorporation of 3,5-Dibromobenzonitrile into π-conjugated systems, resulting in materials with enhanced electronic properties. These findings open new avenues for the development of next-generation optoelectronic devices.

The environmental and safety aspects of 3,5-Dibromobenzonitrile have also been a subject of scrutiny. A 2023 toxicological study evaluated the compound's ecotoxicological profile, revealing moderate toxicity to aquatic organisms. These findings underscore the need for careful handling and disposal of this chemical in industrial and laboratory settings. Regulatory agencies are currently reviewing these data to update safety guidelines for halogenated benzonitrile derivatives.

Looking ahead, the versatility of 3,5-Dibromobenzonitrile continues to inspire innovative research. Ongoing studies are exploring its potential in agrochemicals, where it may serve as a scaffold for novel herbicides and fungicides. Furthermore, computational approaches are being leveraged to design new derivatives with improved bioactivity and reduced environmental impact. As the field progresses, 3,5-Dibromobenzonitrile is expected to remain a cornerstone in the intersection of chemical biology and pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:97165-77-0)3,5-Dibromobenzonitrile
A11224
清らかである:99%
はかる:250.0g
価格 ($):252.0